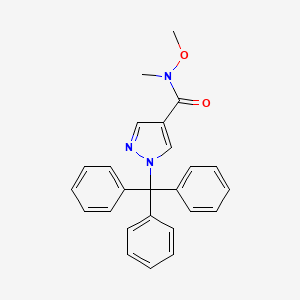

N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-1-tritylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-27(30-2)24(29)20-18-26-28(19-20)25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGALBGQHKHVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Acylation Synergy

The use of n-BuLi at -78°C enables deprotonation at the pyrazole C4 position, facilitating nucleophilic attack on N-methoxy-N-methylacetamide. This step is critical for achieving high regioselectivity, as competing reactions at other positions are minimized under cryogenic conditions.

Protecting Group Strategy

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Lithiation-Acylation | 4-Bromo-1-methyl-1H-pyrazole | N-Methoxy-N-methylacetamide | 57% | >95% |

| Direct Amidation | Pyrazole-4-carboxylic Acid | HATU, DIPEA | 65% | >90% |

| Trityl Protection | N-Methoxy-N-methyl-1H-pyrazole-4-carboxamide | Trityl Chloride | 78% | >98% |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Oncology

N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide exhibits notable anticancer properties. Research indicates that compounds with similar pyrazole moieties have been effective against various cancer cell lines. For example, derivatives of pyrazole have shown significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and other cell lines with IC50 values often in the low micromolar range .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-methyl-1H-pyrazole-4-carboxamide | MCF7 | 0.01 | |

| Tricyclic-napthopyrazole derivative | NCI-H460 | 0.36 | |

| 3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole | SW620 | 0.67 |

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives have been previously utilized in clinical settings as NSAIDs due to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Table 3: Comparison of Pyrazole Derivatives

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Methyl-1H-pyrazole-4-carboxamide | Pyrazole ring, carboxamide | Lacks trityl protection |

| 3-Amino-5-methylpyrazole | Amino group on pyrazole ring | More polar; different activity profile |

| 4-Trifluoromethylpyrazole | Trifluoromethyl substituent | Increased lipophilicity |

This compound stands out due to its trityl protection, which enhances stability and reactivity compared to simpler pyrazoles.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Table 1: Key Structural and Molecular Features

Key Observations:

Steric Effects :

- The trityl group in the target compound introduces significant steric hindrance compared to smaller substituents like benzyl () or ethyl (). This could reduce binding to off-target receptors but may also limit solubility.

- In contrast, the trifluoromethyl group in and balances lipophilicity and electronic effects without excessive bulk.

Nitro groups () are strong electron-withdrawing groups, which may reduce metabolic stability compared to methoxy or trifluoromethyl substituents.

Biological Activity: Benzothiazole-containing analogs () are associated with kinase inhibition due to planar aromatic systems, whereas trityl groups may favor allosteric modulation.

Insights:

- The target compound’s trityl group would necessitate specialized coupling agents (e.g., trityl chloride) under anhydrous conditions, contrasting with Ru-catalyzed methods for smaller analogs ().

- Bulky substituents may lower yields due to steric challenges, as seen in where naphthalene derivatives require extended reaction times.

Pharmacokinetic and Physicochemical Properties

Table 3: Comparative Properties

Notes:

- Methoxy groups generally improve stability against oxidative metabolism (), but bulky trityl may slow hepatic clearance.

Biological Activity

N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its complex structure that includes a pyrazole ring, a carboxamide group, and a trityl protecting group. This compound has garnered attention due to its notable biological activities, particularly in the fields of oncology and antifungal research.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2. The presence of the trityl group enhances the compound's stability and solubility, making it suitable for various biological applications. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyrazole Ring | A five-membered ring containing two nitrogen atoms. |

| Carboxamide Group | Contributes to the compound's reactivity and solubility. |

| Trityl Group | Provides stability and protects the compound from degradation. |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It functions by interfering with specific cellular pathways involved in cancer cell proliferation.

- Mechanism of Action : The compound targets key signaling pathways in cancer cells, leading to reduced cell viability and induced apoptosis.

- In Vitro Studies : In studies involving human lung adenocarcinoma cells (A549), the compound demonstrated an IC50 value of approximately 7.99 µM, indicating effective cytotoxicity compared to standard treatments like erlotinib (IC50 = 19.67 µM) .

Antifungal Activity

This compound has also shown promising antifungal activity against various phytopathogenic fungi.

- In Vitro Assays : A series of pyrazole derivatives were tested for their ability to inhibit mycelial growth, with some exhibiting moderate to excellent antifungal effects . For instance, a related compound demonstrated higher antifungal activity than boscalid, a known fungicide.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on A549 cells using the MTT assay. The results indicated that this compound not only inhibited cell growth but also induced apoptosis at significant levels (56.30% apoptosis induction) .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of pyrazole derivatives, including this compound. The results showed that these compounds could effectively inhibit the growth of several pathogenic fungi, suggesting potential applications in agricultural settings .

Summary of Findings

The biological activity of this compound is characterized by:

| Activity Type | Description | IC50 Value |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | ~7.99 µM (A549 cells) |

| Antifungal | Inhibits growth of phytopathogenic fungi | Varies by species |

Q & A

Q. Critical Factors :

- pH Control : Hydrolysis at high pH (>10) risks trityl group cleavage.

- Temperature : Elevated temperatures during alkylation can lead to byproducts (e.g., N-overalkylation).

- Yield Optimization : Yields for trityl-protected intermediates range from 60–85%, depending on steric hindrance .

What spectroscopic techniques are optimal for characterizing the structure of this compound?

Basic Research Question

Methodological Answer:

A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (-OCH₃, δ ~3.3 ppm), methyl (-NCH₃, δ ~3.0 ppm), and trityl aromatic protons (δ ~7.2–7.4 ppm).

- ¹³C NMR : Confirms carboxamide carbonyl (δ ~165–170 ppm) and trityl quaternary carbon (δ ~85 ppm) .

IR Spectroscopy : Carboxamide C=O stretch (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Stability Data :

| Condition | Trityl Group Retention (%) |

|---|---|

| pH 7, 25°C, 24 h | 98 |

| pH 2, 25°C, 24 h | 15 |

| DMF, 80°C, 12 h | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.